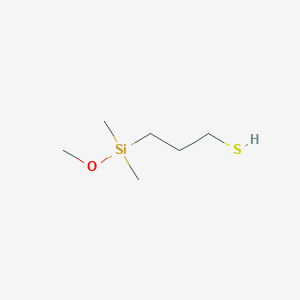![molecular formula C17H22N4S B084987 1,1-Bis[4-(dimethylamino)phenyl]thiourea CAS No. 13991-81-6](/img/structure/B84987.png)
1,1-Bis[4-(dimethylamino)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis[4-(dimethylamino)phenyl]thiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a central thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
1,1-Bis[4-(dimethylamino)phenyl]thiourea can be synthesized through the reaction of 4-(dimethylamino)phenyl isothiocyanate with 4-(dimethylamino)aniline. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-(dimethylamino)phenyl isothiocyanate+4-(dimethylamino)aniline→this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in industrial production include ethanol, methanol, and other organic solvents that facilitate the reaction.
化学反応の分析
Types of Reactions
1,1-Bis[4-(dimethylamino)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The dimethylamino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,1-Bis[4-(dimethylamino)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1-Bis[4-(dimethylamino)phenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which influences its biological activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,1-Bis[4-(dimethylamino)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.
1,1-Bis[4-(dimethylamino)phenyl]sulfide: Similar structure but with a sulfur atom instead of the thiourea moiety.
1,1-Bis[4-(dimethylamino)phenyl]amine: Similar structure but with an amine group instead of the thiourea moiety.
Uniqueness
1,1-Bis[4-(dimethylamino)phenyl]thiourea is unique due to its thiourea moiety, which imparts distinct chemical and biological properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
13991-81-6 |
|---|---|
分子式 |
C17H22N4S |
分子量 |
314.5 g/mol |
IUPAC名 |
1,3-bis[4-(dimethylamino)phenyl]thiourea |
InChI |
InChI=1S/C17H22N4S/c1-20(2)15-9-5-13(6-10-15)18-17(22)19-14-7-11-16(12-8-14)21(3)4/h5-12H,1-4H3,(H2,18,19,22) |
InChIキー |
PZLTXMRUOFZLOW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=S)N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C |
ピクトグラム |
Acute Toxic; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)







